molecular formula C11H8Cl2O4 B14669610 4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid CAS No. 46823-37-4

4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid

Cat. No.: B14669610
CAS No.: 46823-37-4
M. Wt: 275.08 g/mol
InChI Key: VZLPBZKHQBYARJ-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a methoxy group, which is further connected to a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid typically involves the reaction of 2,4-dichlorophenol with methoxyacetic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

2,4-Dichlorophenol+Methoxyacetic acidBase, Heat4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid\text{2,4-Dichlorophenol} + \text{Methoxyacetic acid} \xrightarrow{\text{Base, Heat}} \text{this compound} 2,4-Dichlorophenol+Methoxyacetic acidBase, Heat​4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde: Another compound with a dichlorophenyl group and methoxy linkage.

    2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions and synthesis of biologically active molecules.

Uniqueness

4-[(2,4-Dichlorophenyl)methoxy]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

46823-37-4

Molecular Formula

C11H8Cl2O4

Molecular Weight

275.08 g/mol

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H8Cl2O4/c12-8-2-1-7(9(13)5-8)6-17-11(16)4-3-10(14)15/h1-5H,6H2,(H,14,15)

InChI Key

VZLPBZKHQBYARJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(=O)C=CC(=O)O

Origin of Product

United States

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